molecular formula C23H23N5O4 B15104437 N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B15104437
M. Wt: 433.5 g/mol
InChI Key: RUDVJLOYBPCTSC-UHFFFAOYSA-N
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Description

N-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic small molecule characterized by a hybrid structure combining a 1,2,4-triazole ring, a 3,4-dimethoxyphenyl ethyl group, and a dihydroisoquinoline-carboxamide scaffold. The 3,4-dimethoxyphenyl moiety may enhance lipophilicity and membrane permeability, while the dihydroisoquinoline-carboxamide core could contribute to target binding via hydrogen bonding or π-π stacking interactions.

Properties

Molecular Formula

C23H23N5O4

Molecular Weight

433.5 g/mol

IUPAC Name

N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-2-methyl-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C23H23N5O4/c1-28-13-17(15-6-4-5-7-16(15)22(28)30)21(29)25-23-24-20(26-27-23)11-9-14-8-10-18(31-2)19(12-14)32-3/h4-8,10,12-13H,9,11H2,1-3H3,(H2,24,25,26,27,29)

InChI Key

RUDVJLOYBPCTSC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NNC(=N3)CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and the attachment of the isoquinoline and dimethoxyphenyl groups. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Dimethoxyphenyl Group: This step may involve nucleophilic substitution reactions using dimethoxyphenyl ethyl halides.

    Formation of the Isoquinoline Moiety: This can be synthesized through Pictet-Spengler reactions or other cyclization methods involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazole Linkers

The compound shares structural homology with triazole-linked nucleoside-amino acid hybrids, such as N-(3-(1-(((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)-1-(hydroxyamino)-1-oxopropan-2-yl)-[1,1'-biphenyl]-4-carboxamide (Compound 4 in ). Key differences include:

  • Substituent Groups: The target compound employs a dihydroisoquinoline-carboxamide group, whereas Compound 4 integrates a nucleoside (dihydropyrimidinyl tetrahydrofuran) and a biphenyl carboxamide. This divergence likely alters target specificity—e.g., nucleoside analogs often target DNA/RNA synthesis, while isoquinoline derivatives may interact with kinases or proteases.
  • Synthetic Pathways: Both compounds likely utilize click chemistry for triazole formation, but the dihydroisoquinoline moiety in the target compound may require additional steps, such as Pictet-Spengler cyclization .

Natural Product Derivatives

Natural compounds like Zygocaperoside and Isorhamnetin-3-O-glycoside () differ significantly in backbone structure but share functional groups (e.g., methoxy and glycoside moieties). For example:

  • Bioactivity: Isorhamnetin-3-O-glycoside, a flavonoid, exhibits antioxidant and anti-inflammatory properties, whereas the synthetic triazole-isoquinoline hybrid may prioritize enzymatic inhibition due to its rigid aromatic system.
  • Solubility : The glycoside group in natural products enhances water solubility, whereas the dimethoxyphenyl and triazole groups in the target compound may increase hydrophobicity, favoring blood-brain barrier penetration .

Crystallographic and Thermodynamic Analysis

  • Structural Elucidation : SHELX software () is widely used for small-molecule crystallography, suggesting that the compound’s structure could be resolved via similar refinement techniques.
  • Thermodynamic Properties : Gas hydrate databases () emphasize the importance of purity and compositional analysis for synthetic compounds, which would be critical for reproducibility in pharmacological studies.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high purity and yield?

  • Methodology : Synthesis optimization requires precise control of reaction parameters such as temperature (60–80°C), pH (neutral to slightly acidic), and solvent selection (e.g., DMF or THF). Multi-step reactions should employ chromatographic monitoring (HPLC or TLC) with a C18 column and gradient elution (e.g., acetonitrile/water) to track intermediate purity . For final purification, recrystallization using ethanol/water mixtures or preparative HPLC is recommended.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : Compare 1^1H and 13^13C spectra with computational predictions (e.g., DFT-based simulations) to confirm substituent positions, particularly the triazole and dimethoxyphenyl groups.
  • HRMS : Validate molecular mass within 1–2 ppm error tolerance.
  • FTIR : Confirm functional groups (e.g., carbonyl stretches at ~1680 cm1^{-1}) .

Q. What non-aqueous titration methods are suitable for analyzing the acidity/basicity of this compound?

  • Methodology : Potentiometric titration in solvents like isopropyl alcohol or DMF using 0.05 M tetrabutylammonium hydroxide (TBAH). Monitor half-neutralization potentials (HNPs) to calculate pKa values. Calibrate electrodes with standard buffers and validate via triplicate runs .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodology :

Assay Replication : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C).

Structural Analog Comparison : Benchmark against analogs (e.g., triazole derivatives with varying substituents) to isolate substituent-specific effects .

Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins, correlating with experimental IC50_{50} values .

Q. What experimental design strategies minimize variability in pharmacokinetic (PK) studies of this compound?

  • Methodology :

  • Design of Experiments (DOE) : Apply factorial designs (e.g., 2k^k or response surface) to test variables like dosage, administration route, and metabolic inhibitors. Use ANOVA to identify significant factors .
  • In Vivo/In Vitro Correlation (IVIVC) : Compare plasma concentration-time profiles with in vitro dissolution data to validate predictive models .

Q. How can computational reaction path search methods accelerate mechanistic studies of this compound’s reactivity?

  • Methodology :

  • Quantum Chemical Calculations : Use Gaussian or ORCA to map reaction pathways (e.g., triazole ring opening or carboxamide hydrolysis).
  • Transition State Analysis : Identify intermediates via intrinsic reaction coordinate (IRC) calculations.
  • Feedback Loops : Integrate experimental data (e.g., HPLC retention times) with computational predictions to refine reaction models .

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?

  • Methodology :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of critical quality attributes (CQAs) like particle size.
  • Membrane Separation : Use nanofiltration or reverse osmosis to standardize solvent purity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles across different solvent systems?

  • Methodology :

Solvent Polarity Indexing : Classify solvents using Hansen solubility parameters (δd_d, δp_p, δh_h) to identify polarity mismatches.

High-Throughput Screening : Use 96-well plates to test solubility in binary/ternary solvent mixtures (e.g., PEG-400/water).

Theoretical Validation : Compare experimental solubility with COSMO-RS predictions .

Methodological Resources

  • Synthesis & Purification : (chromatographic monitoring) .
  • Acidity Analysis : (potentiometric titration) .
  • Computational Modeling : (ICReDD’s reaction path search) .
  • Experimental Design : (DOE and statistical validation) .

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